
Tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, featuring a morpholine ring substituted with tert-butyl, ethoxy, and carboxylate groups, imparts specific chemical properties that make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of morpholine with tert-butyl chloroformate to form the tert-butyl morpholine-4-carboxylate intermediate. This intermediate is then reacted with ®-2-(3-ethoxy-3-oxopropyl) bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ethoxy moiety can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Applications De Recherche Scientifique
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring can enhance the compound’s ability to cross biological membranes, facilitating its interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate
- Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)pyrrolidine-4-carboxylate
Uniqueness
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with piperidine or pyrrolidine rings, the morpholine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C14H25NO5 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 |
Clé InChI |
REESOCYHQUIWAL-LLVKDONJSA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H]1CN(CCO1)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




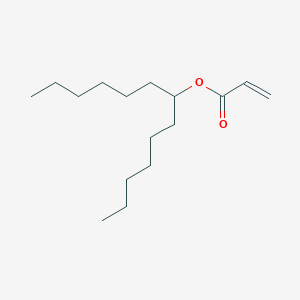
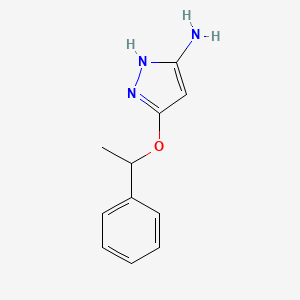
![Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B14026564.png)
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14026571.png)
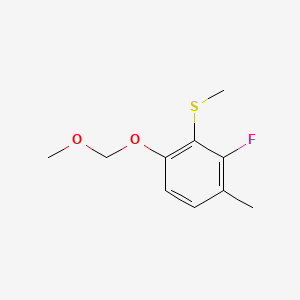
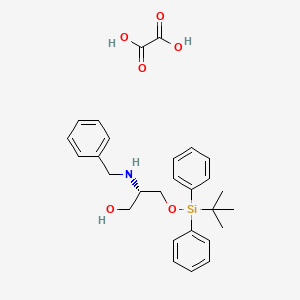
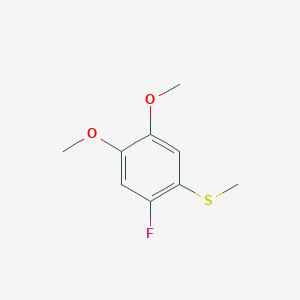
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026589.png)
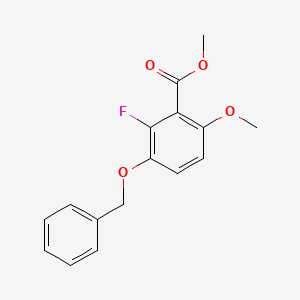

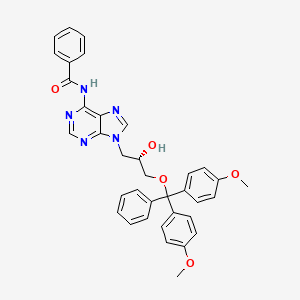
![3-oxo-3-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid](/img/structure/B14026618.png)
